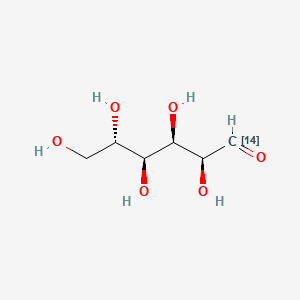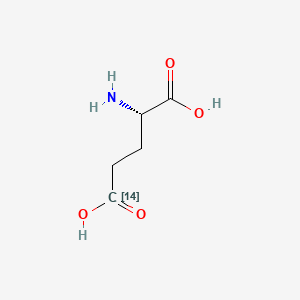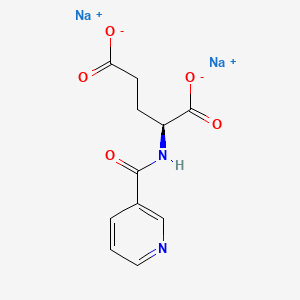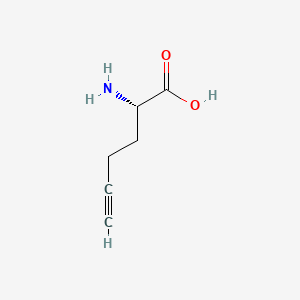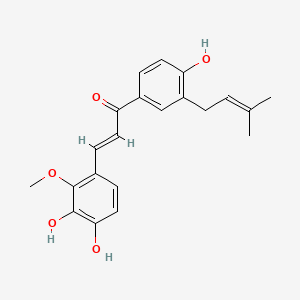
甘草黄素D
描述
Licochalcone D (LCD) is a flavonoid isolated from the Chinese medicinal plant Glycyrrhiza inflata . It has antioxidant, anti-inflammatory, and anti-cancer properties . It’s also known for its prominent anti-cancer effects .
Synthesis Analysis
The first total synthesis of Licochalcone D was developed using a water-accelerated [3,3]-sigmatropic rearrangement method . Chalcones, including Licochalcone D, are structurally diverse and can easily cyclize to form a flavonoid structure .Molecular Structure Analysis
The chemical formula of Licochalcone D is C21H22O5, with an exact mass of 354.15 and a molecular weight of 354.400 .Chemical Reactions Analysis
Chalcones, including Licochalcone D, are biogenetic precursors of flavonoids and isoflavonoids . They have a core composed of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system .Physical And Chemical Properties Analysis
Licochalcone D is an aromatic ketone that forms the central core of many important biological compounds . It can exist in both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with the carbonyl group .科学研究应用
Anticancer Research
- Summary of Application : Licochalcone D has been studied for its potential anticancer effects. It’s found to regulate the expression in multiple signaling pathways such as the EGFR/ERK, PI3K/Akt/mTOR, p38/JNK, JAK2/STAT3, MEK/ERK, Wnt/β-catenin, and MKK4/JNK pathways .
- Methods of Application : In vitro studies often involve treating cancer cells with varying concentrations of Licochalcone D and observing the effects on cell proliferation, migration, and invasion .
- Results : By inhibiting the expression of EGFR and MET, promoting the accumulation of intracellular ROS, activating the mitochondrial apoptosis pathway, increasing the expression of Bid, Bad, and cleaved PARP, and reducing the expression of Bcl-xL and Mcl-1, Licochalcone D induced apoptosis in HCC827 cells .
Anti-inflammatory Research
- Summary of Application : Licochalcone D has been identified as a potent and orally active inhibitor of NF-kappaB (NF-κB) p65, which plays a key role in inflammation .
- Methods of Application : The anti-inflammatory effects of Licochalcone D are often studied using in vitro models of inflammation, where cells are treated with Licochalcone D and the expression of inflammatory markers is measured .
- Results : The studies have shown that Licochalcone D possesses anti-inflammatory properties .
Antioxidant Research
- Summary of Application : Licochalcone D has been studied for its potential antioxidant effects. It’s found to have anti-apoptotic properties in MG132-induced oxidative-stressed primitive neural stem cells (pNSCs) derived from reprogrammed iPSCs .
- Methods of Application : In vitro studies often involve treating cells with Licochalcone D and measuring the levels of reactive oxygen species (ROS) and other markers of oxidative stress .
- Results : Licochalcone D has been shown to reduce oxidative stress and protect cells from damage .
Antimicrobial Research
- Summary of Application : Chalcones, including Licochalcone D, have been studied for their potential antimicrobial properties .
- Methods of Application : The antimicrobial activity of Licochalcone D is often tested using in vitro assays, where bacterial or fungal cultures are exposed to the compound and the inhibition of growth is measured .
- Results : Some studies have shown that chalcones can have antimicrobial activity, but specific results for Licochalcone D are not readily available .
Antiviral Research
- Summary of Application : Licochalcone D has been studied for its potential antiviral effects .
- Methods of Application : The antiviral activity of Licochalcone D is often tested using in vitro assays, where viral cultures are exposed to the compound and the inhibition of viral replication is measured .
- Results : Some studies have shown that Licochalcone D can have antiviral activity, but specific results are not readily available .
Antidiabetic Research
- Summary of Application : Chalcones, including Licochalcone D, have been studied for their potential antidiabetic properties .
- Methods of Application : The antidiabetic activity of Licochalcone D is often tested using in vitro assays, where cells are exposed to the compound and the effects on glucose metabolism are measured .
- Results : Some studies have shown that chalcones can have antidiabetic activity, but specific results for Licochalcone D are not readily available .
Neuroprotective Research
- Summary of Application : Licochalcone D has been studied for its potential neuroprotective effects. It’s found to have anti-apoptotic properties in MG132-induced oxidative-stressed primitive neural stem cells (pNSCs) derived from reprogrammed iPSCs .
- Methods of Application : In vitro studies often involve treating cells with Licochalcone D and measuring the levels of reactive oxygen species (ROS) and other markers of oxidative stress .
- Results : Licochalcone D has been shown to reduce oxidative stress and protect cells from damage .
Cardiovascular Research
- Summary of Application : Licochalcone D has been identified as a potential cardioprotective agent in ischemia/reperfusion (I/R) injury .
- Methods of Application : The cardioprotective effects of Licochalcone D are often studied using in vitro models of I/R injury, where cells are treated with Licochalcone D and the expression of inflammatory markers is measured .
- Results : Licochalcone D has been shown to enhance myocardial function and suppress cardiac injury .
Hepatoprotective Research
- Summary of Application : Licochalcone D has been studied for its potential hepatoprotective properties .
- Methods of Application : The hepatoprotective activity of Licochalcone D is often tested using in vitro assays, where cells are exposed to the compound and the effects on liver function are measured .
- Results : Some studies have shown that Licochalcone D can have hepatoprotective activity, but specific results are not readily available .
Dermatological Research
- Summary of Application : Licochalcone D has been studied for its potential dermatological applications .
- Methods of Application : The dermatological activity of Licochalcone D is often tested using in vitro assays, where skin cells are exposed to the compound and the effects on skin health are measured .
- Results : Some studies have shown that Licochalcone D can have dermatological activity, but specific results are not readily available .
Immunomodulatory Research
- Summary of Application : Licochalcone D has been studied for its potential immunomodulatory effects .
- Methods of Application : The immunomodulatory activity of Licochalcone D is often tested using in vitro assays, where immune cells are exposed to the compound and the effects on immune function are measured .
- Results : Some studies have shown that Licochalcone D can have immunomodulatory activity, but specific results are not readily available .
Anti-aging Research
- Summary of Application : Licochalcone D has been studied for its potential anti-aging effects .
- Methods of Application : The anti-aging activity of Licochalcone D is often tested using in vitro assays, where cells are exposed to the compound and the effects on aging markers are measured .
- Results : Some studies have shown that Licochalcone D can have anti-aging activity, but specific results are not readily available .
Gastroprotective Research
- Summary of Application : While there are no specific studies on Licochalcone D’s gastroprotective effects, chalcones, in general, have been studied for their potential gastroprotective properties .
- Methods of Application : The gastroprotective activity of chalcones is often tested using in vitro assays, where cells are exposed to the compound and the effects on gastric mucosal cells are measured .
- Results : Some studies have shown that chalcones can have gastroprotective activity, but specific results for Licochalcone D are not readily available .
Nephroprotective Research
- Summary of Application : There are no specific studies on Licochalcone D’s nephroprotective effects, but chalcones, in general, have been studied for their potential nephroprotective properties .
- Methods of Application : The nephroprotective activity of chalcones is often tested using in vitro assays, where cells are exposed to the compound and the effects on kidney function are measured .
- Results : Some studies have shown that chalcones can have nephroprotective activity, but specific results for Licochalcone D are not readily available .
Ophthalmic Research
- Summary of Application : There are no specific studies on Licochalcone D’s ophthalmic effects, but chalcones, in general, have been studied for their potential ophthalmic properties .
- Methods of Application : The ophthalmic activity of chalcones is often tested using in vitro assays, where cells are exposed to the compound and the effects on eye health are measured .
- Results : Some studies have shown that chalcones can have ophthalmic activity, but specific results for Licochalcone D are not readily available .
Respiratory Research
- Summary of Application : Licochalcone D has been studied for its potential effects on respiratory diseases. It has been found to have anti-inflammatory properties, which could be beneficial in conditions such as asthma and chronic obstructive pulmonary disease .
- Methods of Application : The respiratory effects of Licochalcone D are often studied using in vitro models of inflammation, where cells are treated with Licochalcone D and the expression of inflammatory markers is measured .
- Results : Licochalcone D has been shown to reduce inflammation, which could potentially help in the treatment of respiratory diseases .
安全和危害
未来方向
属性
IUPAC Name |
(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)4-5-15-12-16(8-10-18(15)23)17(22)9-6-14-7-11-19(24)20(25)21(14)26-3/h4,6-12,23-25H,5H2,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETRVWFVEFCGOK-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)C=CC2=C(C(=C(C=C2)O)O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)/C=C/C2=C(C(=C(C=C2)O)O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162738 | |
| Record name | Licochalcone D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Licochalcone D | |
CAS RN |
144506-15-0 | |
| Record name | Licochalcone D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licochalcone D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOCHALCONE D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P0SH94V09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]cyclohexane](/img/structure/B1675210.png)
![3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol](/img/structure/B1675212.png)
![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)
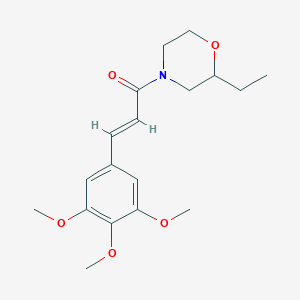
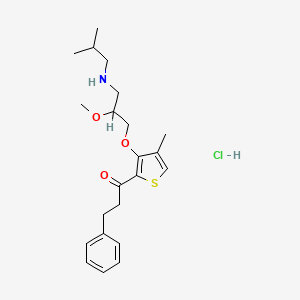
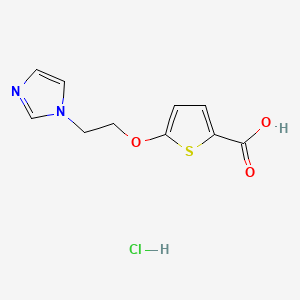
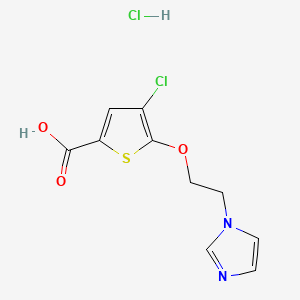
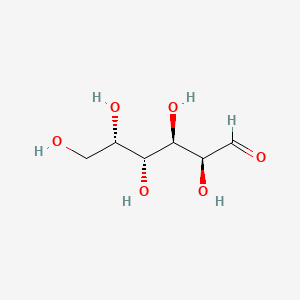
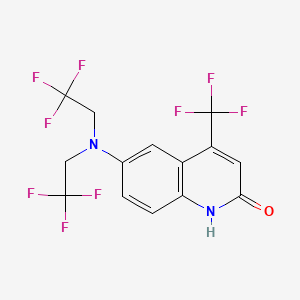
![6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one](/img/structure/B1675225.png)
